molecular formula C10H10N2O3S B1252907 6-(2-Amino-2-carboxyethyl)-4-hydroxybenzothiazole

6-(2-Amino-2-carboxyethyl)-4-hydroxybenzothiazole

Cat. No. B1252907
M. Wt: 238.27 g/mol
InChI Key: UMUZRISCJNWXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-amino-2-carboxyethyl)-4-hydroxybenzothiazole is a member of the class of benzothiazoles bearing hydroxy and 2-amino-2-carboxyethyl substituents at positions 4 and 6 respectively. It has a role as a human metabolite. It is a member of benzothiazoles, a member of phenols and a non-proteinogenic alpha-amino acid.
6-(2-Amino-2-carboxyethyl)-4-hydroxybenzothiazole belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon).

Scientific Research Applications

Antitumor Properties

  • Cancer Cell Line Inhibition : 6-Hydroxybenzothiazoles, including derivatives similar to 6-(2-Amino-2-carboxyethyl)-4-hydroxybenzothiazole, have shown potent antitumor properties. One study found that these compounds were particularly effective against certain breast cancer cell lines, suggesting their potential use in targeted cancer therapies (Kashiyama et al., 1999).

Melanin Analysis

  • Marker for Pheomelanins : This compound has been identified as a specific marker of pheomelanins in mammalian hair. Its presence indicates a susceptibility to UV radiation and potentially a higher risk for skin cancer and melanoma, particularly in individuals with red hair (Napolitano et al., 2000).

Chemiluminescent Applications

  • Enhancement of Chemiluminescence : 6-Hydroxybenzothiazole derivatives have been shown to enhance light emission in chemiluminescent reactions, which could be beneficial for various analytical applications (Thorpe et al., 1985).

Corrosion Inhibition

  • Inhibitor for Steel Corrosion : Research indicates that 6-hydroxybenzothiazole derivatives can act as effective corrosion inhibitors for steel in acidic solutions, demonstrating their potential application in industrial settings (Danaee & Nikparsa, 2020).

Antimicrobial Activity

  • Antibacterial Properties : Certain benzothiazole derivatives have shown promising antibacterial properties. This suggests the potential of 6-(2-Amino-2-carboxyethyl)-4-hydroxybenzothiazole in the development of new antimicrobial agents (Mahmood-ul-hassan et al., 2002).

properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

2-amino-3-(4-hydroxy-1,3-benzothiazol-6-yl)propanoic acid

InChI

InChI=1S/C10H10N2O3S/c11-6(10(14)15)1-5-2-7(13)9-8(3-5)16-4-12-9/h2-4,6,13H,1,11H2,(H,14,15)

InChI Key

UMUZRISCJNWXTN-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1O)N=CS2)CC(C(=O)O)N

Canonical SMILES

C1=C(C=C2C(=C1O)N=CS2)CC(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Amino-2-carboxyethyl)-4-hydroxybenzothiazole
Reactant of Route 2
Reactant of Route 2
6-(2-Amino-2-carboxyethyl)-4-hydroxybenzothiazole
Reactant of Route 3
6-(2-Amino-2-carboxyethyl)-4-hydroxybenzothiazole
Reactant of Route 4
6-(2-Amino-2-carboxyethyl)-4-hydroxybenzothiazole
Reactant of Route 5
6-(2-Amino-2-carboxyethyl)-4-hydroxybenzothiazole
Reactant of Route 6
6-(2-Amino-2-carboxyethyl)-4-hydroxybenzothiazole

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